molecular formula C18H14F3N3 B5457415 4-(3-Pyridin-4-ylazetidin-1-yl)-8-(trifluoromethyl)quinoline

4-(3-Pyridin-4-ylazetidin-1-yl)-8-(trifluoromethyl)quinoline

Cat. No.: B5457415
M. Wt: 329.3 g/mol
InChI Key: GWBMKXITJXPCTQ-UHFFFAOYSA-N
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Description

4-(3-Pyridin-4-ylazetidin-1-yl)-8-(trifluoromethyl)quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridin-4-ylazetidin-1-yl)-8-(trifluoromethyl)quinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the pyridine and azetidine moieties: This step may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridin-4-ylazetidin-1-yl)-8-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Pyridin-4-ylazetidin-1-yl)-8-(trifluoromethyl)quinoline would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or interfering with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Pyridin-4-ylazetidin-1-yl)quinoline: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    8-(Trifluoromethyl)quinoline: Lacks the pyridine and azetidine moieties, which may result in different reactivity and applications.

    4-(3-Pyridin-4-yl)quinoline:

Uniqueness

The presence of the trifluoromethyl group in 4-(3-Pyridin-4-ylazetidin-1-yl)-8-(trifluoromethyl)quinoline enhances its lipophilicity and metabolic stability, which can be advantageous in drug development. The azetidine ring may contribute to unique binding interactions with biological targets, potentially leading to improved efficacy and selectivity.

Properties

IUPAC Name

4-(3-pyridin-4-ylazetidin-1-yl)-8-(trifluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3/c19-18(20,21)15-3-1-2-14-16(6-9-23-17(14)15)24-10-13(11-24)12-4-7-22-8-5-12/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBMKXITJXPCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C3C=CC=C(C3=NC=C2)C(F)(F)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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